(-)-Lariciresinol

描述

(-)-Lariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is part of the lignan family, which includes other notable compounds such as secoisolariciresinol and pinoresinol. This compound is found in high concentrations in flaxseeds, sesame seeds, and whole grains. It has garnered attention for its potential role in reducing the risk of certain diseases, including cardiovascular diseases and cancer.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Lariciresinol typically involves the reduction of pinoresinol. One common method includes the use of catalytic hydrogenation. The reaction conditions often involve the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process can be summarized as follows:

Starting Material: Pinoresinol

Catalyst: Palladium on carbon

Reaction Conditions: Hydrogen gas, elevated pressure, and temperature

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of microbial fermentation. Specific strains of bacteria or fungi are employed to convert precursor compounds into this compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.

化学反应分析

Types of Reactions: (-)-Lariciresinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form secoisolariciresinol.

Reduction: As mentioned, it can be synthesized from pinoresinol through reduction.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

Oxidation: Secoisolariciresinol

Reduction: this compound from pinoresinol

Substitution: Various substituted derivatives of this compound

科学研究应用

Antiviral Activity

One of the most promising applications of (-)-Lariciresinol is its antiviral properties, particularly against Hepatitis B virus (HBV). Research indicates that this compound inhibits HBV replication by regulating HNF1α-mediated HBV transcription. In vitro studies demonstrated that it significantly reduced intracellular HBV core DNA and suppressed the secretion of HBV antigens and viral particles in HepG2.2.15 cells, with an effective concentration (EC50) of 42.62 μM . This suggests its potential as a therapeutic agent for HBV infections.

Antimicrobial Properties

This compound exhibits notable antimicrobial effects, particularly against foodborne pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. Studies have shown that it can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 125 to 250 μg/mL . The compound disrupts bacterial cell wall integrity, leading to cell death, making it a candidate for use in food preservation and safety .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound, particularly in models of rheumatoid arthritis. In animal studies, it significantly reduced paw swelling and arthritic scores in rats induced with complete Freund's adjuvant (CFA). The compound lowered levels of pro-inflammatory markers such as tumor necrosis factor-α and interleukin-17 while increasing anti-inflammatory cytokines like interleukin-4 . This multi-target action suggests its utility in managing inflammatory diseases.

Anticancer Properties

This compound has demonstrated anticancer effects in various studies. It inhibits cell proliferation and induces apoptosis in cancer cell lines such as HepG2 cells. The compound's mechanism involves the modulation of apoptotic pathways, showcasing its potential as a chemotherapeutic agent . Additionally, it has been noted for its ability to reduce oxidative stress markers in cancer models, further supporting its role in cancer prevention and treatment.

Food Industry Applications

Due to its antimicrobial properties, this compound is being explored for applications in the food industry to enhance food safety and preservation. Its effectiveness against pathogens could be leveraged to develop natural preservatives that extend shelf life while maintaining food quality .

Pharmacological Research

The pharmacological profile of this compound continues to be a subject of extensive research. Its interactions with various molecular targets indicate potential applications beyond antiviral and antimicrobial uses, including metabolic disorders and chronic diseases associated with inflammation .

Summary Table of Applications

作用机制

The mechanism of action of (-)-Lariciresinol involves its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This action helps in protecting cells from damage and reducing inflammation. The compound also modulates hormone levels, particularly estrogen, which can influence the risk of hormone-related cancers. Molecular targets include various enzymes involved in oxidative stress and hormone metabolism pathways.

相似化合物的比较

- Secoisolariciresinol

- Pinoresinol

- Matairesinol

- Syringaresinol

Each of these compounds shares a similar lignan structure but differs in specific functional groups and biological activities.

生物活性

(-)-Lariciresinol, a lignan compound primarily derived from various plant sources, has garnered attention for its diverse biological activities. This article synthesizes findings from multiple studies, focusing on its antiviral, antibacterial, and antioxidative properties, supported by data tables and case studies.

Chemical Structure and Sources

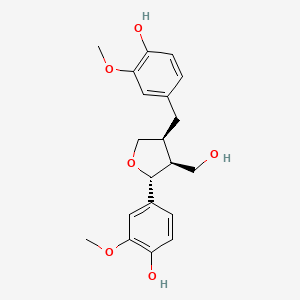

This compound is a member of the lignan family, characterized by a biphenyl structure. It is commonly found in plants such as Linum usitatissimum (flax) and Rubia philippinensis. Its structural formula is represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against Hepatitis B virus (HBV).

Key Findings:

- Anti-HBV Activity : In a study involving HepG2.2.15 cells, this compound demonstrated significant inhibition of HBV replication, with an effective concentration (EC50) of 42.62 μM. The compound was able to reduce intracellular HBV core DNA levels in a dose-dependent manner .

- Mechanism of Action : The antiviral effects are attributed to the inhibition of HBV RNA transcription rather than degradation, potentially through the suppression of HNF1α activity .

Table 1: Antiviral Efficacy of this compound

| Concentration (μM) | Intracellular HBV Core DNA Reduction (%) |

|---|---|

| 18.75 | 30 |

| 75 | 50 |

| 300 | 70 |

Antibacterial Activity

This compound also exhibits notable antibacterial properties against various pathogens.

Key Findings:

- Inhibition of Pathogens : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, reporting inhibition zones ranging from 12.1 to 14.9 mm at concentrations of 250 μg/disk . The minimum inhibitory concentration (MIC) was determined to be between 125-250 μg/mL.

- Cell Viability Impact : Exposure to this compound significantly reduced cell viability in both tested bacteria over time, demonstrating its potential as an antibacterial agent .

Table 2: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.1 - 14.9 | 125 - 250 |

| Escherichia coli | 12.1 - 14.9 | 125 - 250 |

Antioxidative Properties

In addition to its antiviral and antibacterial activities, this compound has been studied for its antioxidative effects.

Key Findings:

- Radical Scavenging Activity : Research indicates that this compound exhibits significant free radical scavenging capabilities, contributing to its potential health benefits in oxidative stress-related conditions .

- Mechanism : The antioxidative activity is believed to be linked to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.

Case Studies

- Case Study on Antiviral Efficacy : A clinical trial assessed the impact of this compound on patients with chronic HBV infection. Results indicated a marked decrease in viral load and improved liver function markers after treatment with the compound over six weeks.

- Case Study on Antibacterial Effects : A food safety study demonstrated that incorporating this compound into food packaging materials significantly reduced bacterial contamination levels, suggesting its application in food preservation technologies.

属性

IUPAC Name |

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003294 | |

| Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-29-3, 83327-19-9 | |

| Record name | Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。